molecular formula C17H17N3O B10847197 11-amino-2,6-dimethyl-3,4-dihydro-2H-indolo[2,3-b]quinolin-1-one

11-amino-2,6-dimethyl-3,4-dihydro-2H-indolo[2,3-b]quinolin-1-one

Cat. No.: B10847197
M. Wt: 279.34 g/mol
InChI Key: NWCDOCLEZPSZBM-UHFFFAOYSA-N
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Description

BRL-54504AX is a small molecule drug that acts as a modulator of gamma-aminobutyric acid (GABA) receptors. It was initially developed by Smithkline Beecham Pharmaceuticals (India) Ltd. and is currently in the discovery phase for the treatment of anxiety disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRL-54504AX involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly available.

Industrial Production Methods

Industrial production methods for BRL-54504AX are not disclosed in the available literature. Typically, the production of such compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

BRL-54504AX undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

BRL-54504AX has several scientific research applications, including:

Mechanism of Action

BRL-54504AX exerts its effects by modulating GABA receptors, which are involved in inhibitory neurotransmission in the central nervous system. By binding to these receptors, BRL-54504AX enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and potential anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A benzodiazepine that also modulates GABA receptors but has a different chemical structure.

    Phenobarbital: A barbiturate that enhances GABAergic activity but with a broader range of effects.

    Gabapentin: A GABA analog that modulates GABA receptors indirectly.

Uniqueness

BRL-54504AX is unique in its specific modulation of GABA receptors, offering potential advantages in terms of selectivity and reduced side effects compared to other compounds targeting the same receptors .

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

11-amino-2,6-dimethyl-3,4-dihydro-2H-indolo[2,3-b]quinolin-1-one

InChI

InChI=1S/C17H17N3O/c1-9-7-8-11-14(16(9)21)15(18)13-10-5-3-4-6-12(10)20(2)17(13)19-11/h3-6,9H,7-8H2,1-2H3,(H2,18,19)

InChI Key

NWCDOCLEZPSZBM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1=O)C(=C3C4=CC=CC=C4N(C3=N2)C)N

Origin of Product

United States

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